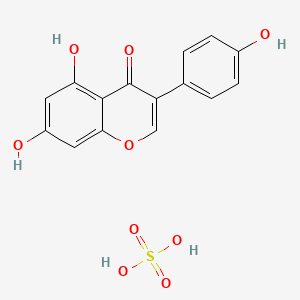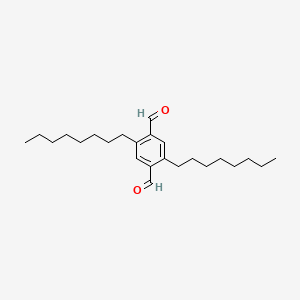![molecular formula C18H16FNO2 B14251527 1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]- CAS No. 219544-69-1](/img/structure/B14251527.png)
1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals . This particular compound features a fluorophenyl group, which can enhance its biological activity and stability.
Preparation Methods
The synthesis of 1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]- typically involves several steps:
Starting Materials: The synthesis begins with indole and 4-fluorobenzyl chloride.
Reaction Conditions: The indole undergoes alkylation with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production: Industrially, the process can be scaled up using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]- undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential as an anti-inflammatory and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific receptors in the body.
Industry: It is used in the production of dyes and pigments due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of 1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]- involves its interaction with various molecular targets:
Molecular Targets: It binds to specific receptors in the body, such as serotonin receptors, which can modulate mood and behavior.
Pathways Involved: It can influence signaling pathways related to inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]- can be compared with other indole derivatives:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
Each of these compounds has unique properties and applications, but the presence of the fluorophenyl group in 1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]- makes it particularly interesting for pharmaceutical research due to its enhanced stability and biological activity.
Properties
CAS No. |
219544-69-1 |
|---|---|
Molecular Formula |
C18H16FNO2 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]indol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H16FNO2/c19-15-8-5-13(6-9-15)11-20-12-14(7-10-18(21)22)16-3-1-2-4-17(16)20/h1-6,8-9,12H,7,10-11H2,(H,21,22) |
InChI Key |
USBGHDGXHOHRJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


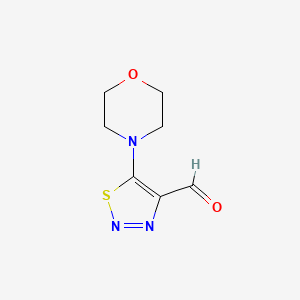
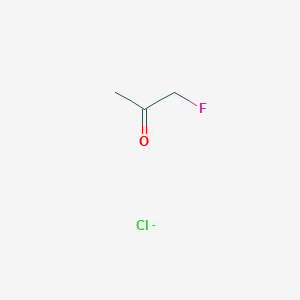
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
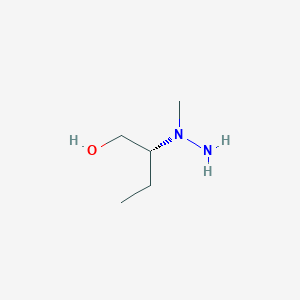
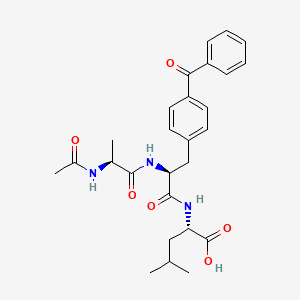
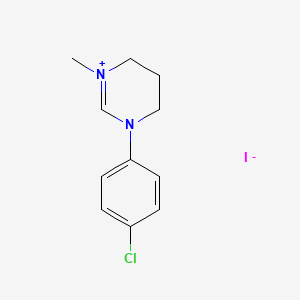
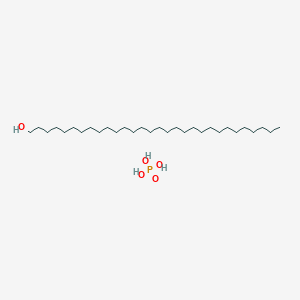
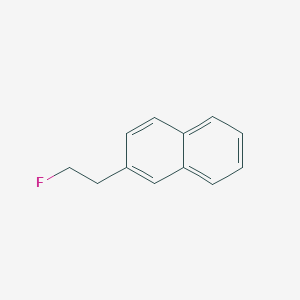
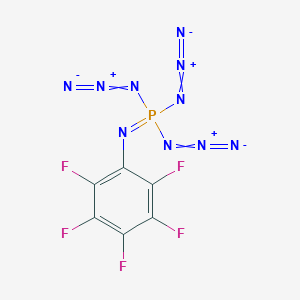
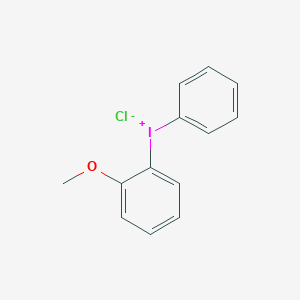
![tert-Butyl {4-[2-methyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14251509.png)
![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
